1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine
CAS No.: 60639-49-8
Cat. No.: VC18501170
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60639-49-8 |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1,3-dimethyl-2-methylidenequinoxalin-6-amine |
| Standard InChI | InChI=1S/C11H13N3/c1-7-8(2)14(3)11-5-4-9(12)6-10(11)13-7/h4-6H,2,12H2,1,3H3 |
| Standard InChI Key | PJJJHNUNMLTYKL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)N)N(C1=C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a quinoxaline backbone—a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. Substituents include:
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Methyl groups at positions 1 and 3 of the dihydroquinoxaline ring.
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A methylidene group (=CH₂) at position 2, introducing unsaturation.
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An amine group (-NH₂) at position 6.
The IUPAC name, 1,3-dimethyl-2-methylidenequinoxalin-6-amine, reflects this substitution pattern. The SMILES notation (CC1=NC2=C(C=CC(=C2)N)N(C1=C)C) and InChIKey (PJJJHNUNMLTYKL-UHFFFAOYSA-N) provide precise representations of its connectivity.
Crystallographic and Stereochemical Considerations
While crystallographic data for this specific compound are unavailable, related quinoxaline derivatives exhibit planar aromatic systems with substituents influencing packing motifs. For example, (E)-2-(((1H-pyrrol-2-yl)methylene)amino)-3′,6′-dihydroxyflavonol crystallizes in a triclinic system with distinct unit cell parameters . Such comparisons suggest that steric effects from the methylidene and amine groups in 1,3-dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine may similarly dictate its solid-state behavior.
Synthesis and Manufacturing
General Approaches to Quinoxaline Derivatives
Quinoxalines are typically synthesized via condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds . For example:
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Condensation: Reacting o-phenylenediamine with glyoxal yields unsubstituted quinoxaline.
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Functionalization: Introducing substituents through electrophilic aromatic substitution or nucleophilic addition.
Physicochemical Properties
Spectral Data
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NMR Spectroscopy: Predicted signals include:
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¹H NMR: δ 2.5–3.0 ppm (methyl groups), δ 5.5–6.5 ppm (methylidene protons), δ 6.8–7.5 ppm (aromatic protons).
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¹³C NMR: δ 20–25 ppm (methyl carbons), δ 110–150 ppm (aromatic and unsaturated carbons).
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Mass Spectrometry: The molecular ion peak at m/z 187.24 confirms the molecular weight.
Thermodynamic and Solubility Parameters
Experimental data on melting point, boiling point, and solubility are lacking. Analogous compounds, such as 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, exhibit moderate solubility in polar aprotic solvents like DMSO and DMF .
| Supplier | Region | Purity | Packaging |
|---|---|---|---|
| LEAP CHEM CO., LTD. | Asia | >95% | 1 g, 5 g |
| CHEMSTEP | Europe | >98% | 100 mg, 1 g |
| VulcanChem | North America | >90% | 250 mg, 1 kg |
Prices range from $50–$200 per gram, depending on quantity and purity.
Challenges and Future Directions
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Synthetic Optimization: Developing scalable, high-yield routes remains critical.
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Biological Screening: Prioritizing assays for anticancer, antimicrobial, and antiviral activity.
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Structural Modifications: Exploring substitutions at positions 2 and 6 to enhance potency.
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